Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate
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Overview
Description
Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate is a chemical compound with the molecular formula C14H8F5NO2S2 and a molecular weight of 381.34 g/mol . It is characterized by the presence of a perfluorophenyl group, a pyridin-2-yldisulfanyl group, and a propanoate ester linkage. This compound is typically a white to off-white solid and has a predicted boiling point of 432.5±45.0 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate involves the reaction of perfluorophenyl propanoate with pyridin-2-yldisulfanyl under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of protein-protein interactions through disulfide bond formation.
Medicine: Investigated for its potential use in drug delivery systems, particularly in antibody-drug conjugates (ADCs).
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate involves the formation and cleavage of disulfide bonds. The disulfide bond can undergo redox reactions, which are crucial in various biological processes, including protein folding and stabilization. The compound can act as a linker in ADCs, facilitating the targeted delivery of therapeutic agents to specific cells .
Comparison with Similar Compounds
Similar Compounds
- Perfluorophenyl 4-(pyridin-2-yldisulfanyl)butanoate
- Azido-PEG3-PFP ester
- Perfluorophenyl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate
Uniqueness
Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate is unique due to its specific combination of a perfluorophenyl group and a pyridin-2-yldisulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over disulfide bond formation and cleavage .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-(pyridin-2-yldisulfanyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F5NO2S2/c15-9-10(16)12(18)14(13(19)11(9)17)22-8(21)4-6-23-24-7-3-1-2-5-20-7/h1-3,5H,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRMTRFPJXTUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F5NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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